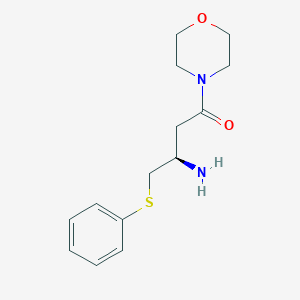
(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one
Descripción general
Descripción
"(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" is a compound that has attracted interest due to its unique chemical structure and potential for various applications. Its synthesis and analysis have been subjects of research to understand its properties and potential uses further.
Synthesis Analysis
The synthesis of compounds related to "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" involves several steps, including aminomethylation, nucleophilic addition of Grignard reagents, and subsequent transformations. For example, tertiary aminoalkanols, which share a structural resemblance, are synthesized from amino ketones through aminomethylation followed by reaction with Grignard reagents to afford the corresponding hydrochlorides. The structural confirmation of these compounds is typically achieved using NMR and IR spectra (Isakhanyan et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" has been elucidated through various methods, including X-ray crystallography. These analyses provide insights into the stereochemistry and conformational preferences of the molecules. For instance, crystal structure determination has revealed specific inhibitory capacities against proliferation of cancer cell lines, indicating the potential biological relevance of the structural features (Ji et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" and its analogs can include transformations such as nucleophilic addition, cyclization, and condensation reactions. These reactions are pivotal for modifying the chemical structure to enhance its properties or to synthesize derivatives with desired activities. The chemical properties of these compounds, such as reactivity with Grignard reagents and subsequent conversion to hydrochlorides, are crucial for their synthesis and applications (Isakhanyan et al., 2014).
Aplicaciones Científicas De Investigación
The synthesis of compounds related to “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one” involves several steps, including aminomethylation, nucleophilic addition of Grignard reagents, and subsequent transformations. The structural confirmation of these compounds is typically achieved using NMR and IR spectra.
Chemical reactions involving “®-3-amino-1-morpholino-4-(phenylthio)butan-1-one” and its analogs can include transformations such as nucleophilic addition, cyclization, and condensation reactions. These reactions are pivotal for modifying the chemical structure to enhance its properties or to synthesize derivatives with desired activities.
-
Ninhydrin Reaction for Amino Acid Analysis
- Field : Agricultural and Biomedical Sciences
- Application : Ninhydrin reactions, foundational in analyzing amino acids, peptides, and proteins, offer critical insights into agricultural and biomedical sciences. This versatile reaction facilitates the detection, isolation, and analysis of these biomolecules across disciplines, including food, forensic, and protein sciences, thanks to its ability to produce a distinctive chromophore for primary amines.
- Method : The method involves the reaction of the compound with ninhydrin, a powerful oxidizing agent that reacts with primary amines to produce a distinctive chromophore.
- Results : The results of this reaction can provide valuable information about the presence and concentration of amino acids, peptides, and proteins in a sample.
-
Nano-Pesticide Development
- Field : Environmental Science
- Application : The compound has been used in the development of a non-toxic nano-pesticide . This innovative pest control technique not only represents an innovative technology solution for green pest management but also would be beneficial for reducing the use of pesticides to minimize their adverse impacts on the environment .
- Method : The method involves the construction of a self-assembled tetraniliprole (TTP)/SPc complex via hydrogen bonding and van der Waals interactions . This disrupts the self-aggregated structure of TTP and reduces its particle size by nearly 10 fold .
- Results : The contact and stomach toxicity of SPc-loaded TTP were significantly improved against common cutworm Spodoptera litura, with corrected mortalities increasing by approximately 30% .
-
High-Temperature Measurement
- Field : Aerospace Engineering
- Application : The compound could potentially be used in high-temperature measurement devices, which are crucial in various fields such as aerospace engineering . These devices are particularly important for monitoring the temperature of entry vehicle thermal protection systems (TPS), rocket engines, ram/scramjet engines, etc .
- Method : The method involves the use of a new technology capable of achieving 1200 deg-F temperature measurements with MHz response .
- Results : The results of this application could potentially improve the accuracy and speed of high-temperature measurements, which is critical in various high-temperature environments .
-
eLoran Signal Message Prediction
- Field : Navigation Systems
- Application : The compound could potentially be used in the development of an eLoran signal message prediction algorithm based on deep learning . eLoran is an important backup system for Global Navigation Satellite System (GNSS), and improving its signal message prediction could enhance the performance and reliability of eLoran receivers and applications .
- Method : The method involves using time-frequency (TF) analysis to convert one-dimensional signals into high-resolution two-dimensional images . An enhanced variant of Alexnet called Alexnet-ECA is then used to identify TF image features and predict signal message .
- Results : The experimental results show that this novel method for eLoran signal message prediction based on Alexnet-ECA can achieve high accuracy and robustness in various SNR scenarios .
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions to minimize risk.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it shows promising properties, it could be investigated for uses in fields like medicinal chemistry or materials science.
Please note that this is a general analysis based on the compound’s structure. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed.
Propiedades
IUPAC Name |
(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXARDDTSJXTN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731218 | |
| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one | |
CAS RN |
870812-94-5 | |
| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
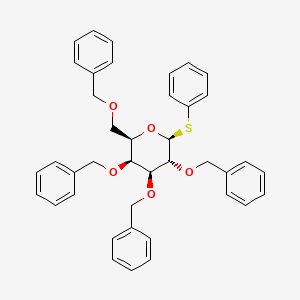

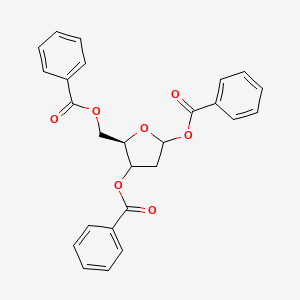

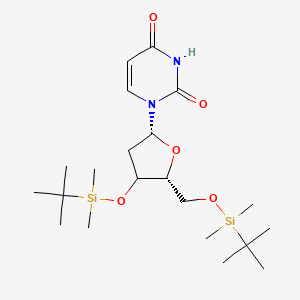
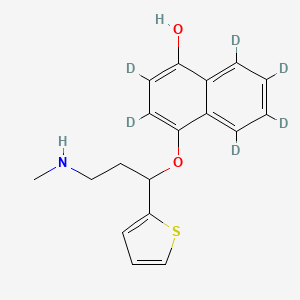
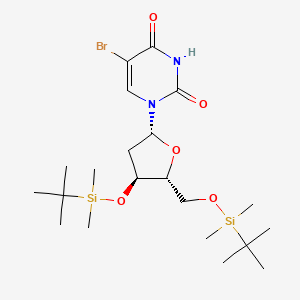

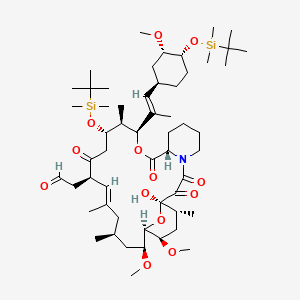
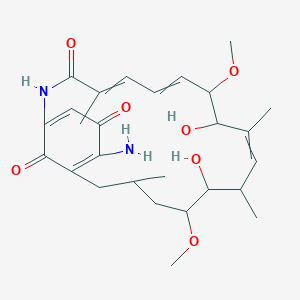

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)